3h-Indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indole-2-carbaldehyde is a significant heterocyclic compound belonging to the indole family. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by an indole ring with an aldehyde group at the second position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-Indole-2-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the Vilsmeier-Haack reaction, where indole reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound often employs the Fischer indole synthesis due to its efficiency and scalability. The reaction typically involves refluxing the reactants in methanol with methanesulfonic acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions: 3H-Indole-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid.
Reduction: Indole-2-methanol.
Substitution: Halogenated indoles (e.g., 2-bromoindole).
Scientific Research Applications
3H-Indole-2-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-Indole-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 1H-Indole-3-carbaldehyde
- Indole-2-carboxaldehyde
- Indole-3-carboxaldehyde
Comparison:
- 1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position. It is also used in the synthesis of biologically active molecules .
- Indole-2-carboxaldehyde: The carboxaldehyde group is at the second position, similar to 3H-Indole-2-carbaldehyde, but it has different reactivity and applications .
- Indole-3-carboxaldehyde: The carboxaldehyde group is at the third position, and it is used in the synthesis of higher-order indoles .
Uniqueness: this compound is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of specialized indole derivatives .
Properties
CAS No. |
104650-47-7 |
---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3H-indole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,6H,5H2 |
InChI Key |
QNHDKWJSRNIEEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.